2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine
Description
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine (CAS 6713-54-8) is a bicyclic heterocyclic compound with the molecular formula C₆H₄N₄O₄ and a molecular weight of 196.12 g/mol. It is also known as 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)-tetrone, reflecting its tautomeric forms. The compound features four hydroxyl groups at the 2, 4, 6, and 8 positions of the fused pyrimidine rings. Its density is reported as 1.89 g/cm³, and its InChI key is provided for structural verification . This compound serves as a critical precursor for synthesizing substituted pyrimidopyrimidines via reactions such as chlorination, azidation, or nucleophilic substitution .
Properties
IUPAC Name |
1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O4/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1/h(H2,7,10,12,13)(H2,8,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJTVBUDUYZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217426 | |
| Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6713-54-8 | |
| Record name | Homouric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homouric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6713-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,6,8(3H,7H)tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA8ZVL3X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Method Using Nitroorotic Acid
This method involves several steps:
Step 1: Nitroorotic acid is dissolved in an alkaline solution and subjected to hydrogenation using Raney nickel as a catalyst. This process yields an amino orotic acid solution without the need for separation.
Step 2: The pH of the amino orotic acid solution is adjusted to 3 using concentrated hydrochloric acid. Sodium cyanate is then added to facilitate the formation of urea derivatives.
Step 3: The pH is raised to 13 with sodium hydroxide and heated to initiate cyclization. After cooling and filtering, the product is washed to neutrality and dried.
This method has shown a total recovery yield of approximately 70-75% under mild reaction conditions with a maximum temperature of 95°C, significantly reducing equipment wear and energy consumption compared to traditional methods that operate at higher temperatures (up to 210°C).
Synthesis from 5-Amino-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidine
Another effective route involves the reaction of 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with urea:
Step 1: The starting material is mixed with a sodium hydroxide solution and urea is added dropwise while heating to 100°C.
Step 2: The mixture is stirred for several hours before being cooled and acidified to adjust the pH to around 4.
Step 3: The resultant solid is filtered and recrystallized from ethanol to yield pure 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine.
This method achieves a yield of approximately 86.9%, highlighting its efficiency.
Alternative Synthesis Techniques
Additional methods include:
Use of Potassium Cyanate: This classical synthesis method reported yields around 67% and has been documented in earlier literature.
Wyler's Process: This method also utilizes urea but requires higher temperatures (up to 190°C) and has been criticized for its lengthy heating times and energy inefficiency.
Summary Table of Preparation Methods
| Method | Key Steps | Yield (%) | Temperature (°C) | Comments |
|---|---|---|---|---|
| Nitroorotic Acid | Hydrogenation → Urea formation → Cyclization | 70-75 | ≤95 | Mild conditions; reduced equipment wear |
| From 5-Amino-2,6-Dioxo... | Mix with NaOH → Add urea → Acidify → Recrystallize | ~86.9 | ~100 | High yield; straightforward procedure |
| Classical Synthesis | Use potassium cyanate under high temperature | ~67 | Up to 210 | Older method; less efficient |
| Wyler's Process | Urea melting condition; lengthy heating | Variable | Up to 190 | Energy intensive; longer production cycle |
Chemical Reactions Analysis
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Common reagents and conditions used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. Major products formed from these reactions include substituted pyrimidines and their derivatives .
Scientific Research Applications
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the preparation of Dipyridamole, an antiplatelet drug used primarily in the treatment of ischemic heart disease and stroke.
Herbicides: The compound is used as a herbicide to control broadleaf weeds in wheat crops.
Biological Research: It serves as an important bioalkaloid and can be used as an intermediate in the synthesis of photosensitive materials and surfactants.
Mechanism of Action
The mechanism of action of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in its role as a pharmaceutical intermediate, it contributes to the synthesis of Dipyridamole, which inhibits platelet aggregation by increasing the levels of cyclic adenosine monophosphate (cAMP) within platelets . This action is mediated through the inhibition of phosphodiesterase enzymes, leading to reduced platelet activation and aggregation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimido[5,4-d]pyrimidine core exhibits remarkable versatility, with substituent groups dictating its physicochemical properties and applications. Below is a comparative analysis with structurally related derivatives:
Structural and Functional Insights
- Hydroxyl vs. Azide Groups : The hydroxylated form is stable and serves as a synthetic intermediate, while azide substitution introduces explosive properties due to high nitrogen content (C₆N₁₆) and azide-tetrazole tautomerism .
- Amino Substitutions: Symmetric substitution (e.g., diethanolamino groups in dipyridamole analogs) enhances metabolic stability and pharmacological potency. Asymmetric derivatives (e.g., compound 8 in ) retain bioactivity, demonstrating flexibility in design .
- Bulky Substituents: Phenoxy groups (e.g., 3,5-di-t-butylphenoxy) improve steric hindrance and thermal stability, making such derivatives suitable for materials science .
Research Findings and Trends
Metabolic Stability: Dipyridamole analogs with cyclic amines (e.g., morpholino) exhibit prolonged half-lives, addressing limitations of the parent compound .
Tautomerism: Azido derivatives display solvent-dependent tautomerism, existing as tetraazides in trifluoroacetic acid but monotetrazoles in the solid state .
Synthetic Efficiency: Yields for phenoxy-substituted derivatives range from 28–77%, influenced by steric effects and reaction conditions .
Biological Activity
2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of dipyridamole, a drug known for its antiplatelet and vasodilatory effects. Recent studies have explored its efficacy against various pathogens and its biochemical properties.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is noted for its antioxidant properties , which involve scavenging free radicals and potentially mitigating oxidative stress in cells. Additionally, it has shown inhibitory effects on phosphodiesterases , which play a critical role in cellular signaling pathways by regulating cyclic nucleotide levels.
Biological Activity Overview
Recent research indicates that derivatives of this compound exhibit significant biological activities:
- Antitrypanosomal Activity : Compounds based on this scaffold have demonstrated low micromolar activity against Trypanosoma brucei, with IC50 values ranging from 0.9 to 13.4 μM. The most potent derivative showed an IC50 of 0.94 μM with a selectivity index greater than 107 .
- Antileishmanial Activity : The same derivatives were evaluated against Leishmania infantum, showing promising results with IC50 values around 3.13 μM .
Case Studies
- Antiparasitic Efficacy : A study synthesized various pyrimido[5,4-d]pyrimidine derivatives and tested their efficacy against T. brucei and L. infantum. The findings indicated that these compounds possess a favorable selectivity index, making them potential candidates for further development as antitrypanosomal and antileishmanial agents .
- Pharmacological Properties : In vitro studies have shown that this compound can inhibit the activity of phosphodiesterase enzymes (PDEs), which are involved in the breakdown of cyclic nucleotides like cAMP and cGMP. This inhibition can lead to increased levels of these signaling molecules within cells, enhancing various physiological responses such as vasodilation and platelet aggregation inhibition .
Data Table: Biological Activities of this compound
| Biological Activity | Target Organism/Enzyme | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Antitrypanosomal | Trypanosoma brucei | 0.94 | >107 |
| Antileishmanial | Leishmania infantum | 3.13 | >32 |
| Phosphodiesterase Inhibition | PDE11/PDE5/PDE10/PDE6/PDE8 | 0.37 - 4.5 | N/A |
Q & A
Q. What are the primary synthetic routes for 2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via chlorination of its hydroxylated precursor (e.g., pyrimido[5,4-d]pyrimidine-2,4,6,8-tetraol) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. Subsequent nucleophilic substitution with amines or alcohols yields derivatives. Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (80–120°C) to minimize side products like solvates or incomplete substitutions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Key techniques include:
- Mass spectrometry (MS): Exact mass determination (e.g., molecular weight 196.12 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding in hydroxyl groups .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks, particularly in solvated forms .
- Infrared (IR) spectroscopy: Identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What are the common challenges in purifying this compound derivatives?
Challenges include:
- Low solubility in common solvents (e.g., water, ethanol), necessitating polar aprotic solvents like DMF or DMSO.
- Formation of solvates or hydrates during crystallization, which can alter reactivity .
- Column chromatography with silica gel or reverse-phase HPLC for isolating symmetric vs. asymmetric derivatives .
Advanced Research Questions
Q. How do structural modifications at the 2,4,6,8-positions influence biological activity, such as nucleoside transporter inhibition?
Substitution with tertiary amines (e.g., diethanolamine, diisobutylamine) at the 4- and 8-positions enhances potency. For example, 2,6-diethanolamino-4,8-di-(diisobutylamino) derivatives show IC₅₀ values of 74.4 nM for hENT4 inhibition, outperforming dipyridamole (IC₅₀ = 2,797 nM). Symmetric substitution patterns generally improve selectivity due to optimized steric and electronic interactions .
Q. What strategies improve metabolic stability in dipyridamole analogs derived from this core structure?
Introducing bulky substituents (e.g., cyclic tertiary amines) at the 4- and 8-positions reduces cytochrome P450-mediated oxidation. For instance, replacing hydroxyl groups with non-cyclic amines increases half-life in hepatic microsomal assays by >50% . Additionally, fluorinated analogs show enhanced resistance to glucuronidation .
Q. How can data contradictions in spectral or crystallographic studies be resolved?
Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z values) may arise from tautomerism or solvate formation. Techniques to address this include:
Q. What computational methods are effective for predicting the reactivity of substituted derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on nucleophilic aromatic substitution. Molecular docking (AutoDock Vina) predicts binding affinities to targets like equilibrative nucleoside transporters (ENTs) by simulating interactions with active-site residues .
Q. How does the sodium salt form of this compound (e.g., dinátrium-1,5-dihydropyrimido[5,4-d]pyrimidín-2,4,6,8-tetrón) affect solubility and bioavailability?
Sodium salt derivatives exhibit improved aqueous solubility (>10 mg/mL vs. <1 mg/mL for the free acid) due to ionic dissociation. This enhances oral bioavailability in preclinical models by ~30% but may alter tissue distribution profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
